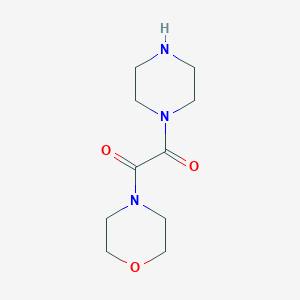

4-(氧代(哌嗪-1-基)乙酰基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

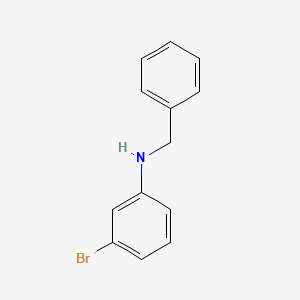

The compound "4-[Oxo(piperazin-1-yl)acetyl]morpholine" is a heterocyclic chemical structure that incorporates elements of both piperazine and morpholine rings. These types of structures are of significant interest in medicinal chemistry due to their prevalence in molecules with biological activity. The papers provided discuss various derivatives of piperazine and morpholine, highlighting their potential in drug discovery and as inhibitors of biological targets such as acetylcholinesterase .

Synthesis Analysis

The synthesis of related piperazine and morpholine derivatives is a topic of interest in several studies. For instance, the synthesis of acetamide derivatives of phthalimide, including piperazine and morpholine acetamides, has been described, with these compounds showing promising anticonvulsant properties . Another study introduces a de novo synthesis of morpholine and piperazine rings using multicomponent reaction chemistry, allowing for a versatile scaffold synthesis strategy with potential for high substitution diversity . Additionally, the synthesis of novel triaryl-substituted morpholines and piperazines has been achieved by reacting isothiazolium salts with secondary amines .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, a novel bioactive heterocycle with a morpholine unit was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, revealing a stable molecular structure with inter and intra-molecular hydrogen bonds . X-ray diffraction studies have also been used to analyze the molecular geometry of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperazine and morpholine, demonstrating their increased conformational flexibility compared to the parent heterocycles .

Chemical Reactions Analysis

The chemical reactivity of morpholine and piperazine derivatives is explored in the context of their potential as inhibitors of acetylcholinesterase, an enzyme target for the treatment of conditions like Alzheimer's disease. New morpholine-linked thiazoles were prepared using a piperazine-mediated one-pot synthesis, showing significant inhibitory activity against acetylcholinesterase . Similarly, triaryl-substituted morpholines and piperazines were synthesized and evaluated for their inhibitory activity towards the same enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine and morpholine derivatives are crucial for their function as pharmaceutical agents. The anticonvulsant screening of acetamide derivatives of phthalimide, including those with piperazine and morpholine units, revealed that numerous compounds were effective in the maximal electroshock (MES) screen, with one compound showing more potency than the reference anticonvulsant phenytoin . The stability and conformational preferences of these compounds, as determined by X-ray diffraction and other analytical methods, are important factors in their biological activity and potential as drug candidates .

科学研究应用

抗菌剂

该化合物已被用于设计和合成新型诺氟沙星类似物作为抗菌剂 . 这些类似物已显示出对革兰氏阴性菌株具有良好的直接活性,以及对革兰氏阳性菌株具有抗生物膜活性 .

抗生物膜特性

该化合物已被用于创建具有抗生物膜特性的分子 . 生物膜是由一种或多种类型的微生物组成的集合,可以在许多不同的表面上生长。 抗生物膜剂可防止这些生物膜的形成,使其在医学和工业等各个领域都有用 .

DNA 促旋酶结合

该化合物已被用于创建对DNA 促旋酶具有新结合模式的分子 . DNA 促旋酶是一种酶,可以将负超螺旋引入 DNA(或放松正超螺旋)。 对这种酶具有新的结合模式可以产生更强的抗菌作用 .

对抗喹诺酮类耐药菌株的活性

该化合物已被用于创建对当前喹诺酮类耐药菌株具有活性的分子 . 喹诺酮类是一种抗生素,一些细菌已对其产生耐药性。 对这些耐药菌株具有活性是一个显著的优势 .

蛋白质组学研究

该化合物用于蛋白质组学研究 . 蛋白质组学是对蛋白质,特别是其结构和功能的大规模研究。 该化合物可用于研究蛋白质相互作用,识别蛋白质或用于该领域的其他应用 .

药物设计与合成

该化合物用于药物的设计和合成 . 具体而言,它已被用于设计和合成新型诺氟沙星类似物 . 诺氟沙星是一种用于治疗各种细菌感染的抗生素,创建新的类似物可以帮助提高其有效性 .

作用机制

未来方向

属性

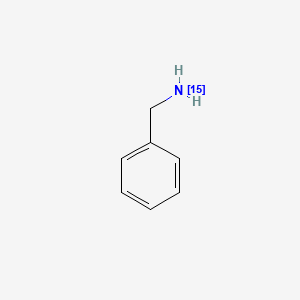

IUPAC Name |

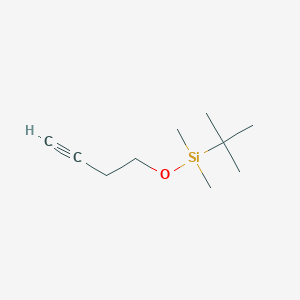

1-morpholin-4-yl-2-piperazin-1-ylethane-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3/c14-9(12-3-1-11-2-4-12)10(15)13-5-7-16-8-6-13/h11H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWMCHIHVJSGRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C(=O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)